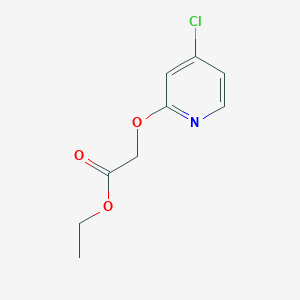

Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-chloropyridin-2-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-2-13-9(12)6-14-8-5-7(10)3-4-11-8/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOAJZUGEPJEOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40307303 | |

| Record name | Ethyl [(4-chloropyridin-2-yl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90346-60-4 | |

| Record name | 90346-60-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl [(4-chloropyridin-2-yl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy for ethyl 2-((4-chloropyridin-2-yl)oxy)acetate reveals distinct signals corresponding to the different sets of protons within the molecule. The spectrum typically shows signals for the ethyl group protons and the protons of the pyridine (B92270) ring.

A representative ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) would exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂) of the ethyl group, arising from their coupling to each other. The methylene protons of the acetate (B1210297) group appear as a singlet. The protons on the pyridine ring will show characteristic splitting patterns based on their positions and coupling with each other. For instance, the proton at position 6 of the pyridine ring would likely appear as a doublet, coupled to the proton at position 5. Similarly, the proton at position 5 would be a doublet of doublets, and the proton at position 3 would appear as a doublet.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.10 | d | H-6 (Pyridine) |

| ~6.90 | d | H-3 (Pyridine) |

| ~6.80 | dd | H-5 (Pyridine) |

| ~4.90 | s | O-CH₂-COO |

| ~4.25 | q | O-CH₂-CH₃ |

| ~1.30 | t | O-CH₂-CH₃ |

Note: The exact chemical shifts and coupling constants (J values) can vary slightly depending on the solvent and the specific instrumentation used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum. The carbons of the pyridine ring will have chemical shifts influenced by the chlorine and oxygen substituents. The methylene and methyl carbons of the ethyl group, as well as the methylene carbon of the acetate moiety, will appear in the upfield region of the spectrum.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C=O (Ester) |

| ~164.0 | C-2 (Pyridine) |

| ~151.0 | C-6 (Pyridine) |

| ~145.0 | C-4 (Pyridine) |

| ~112.0 | C-5 (Pyridine) |

| ~110.0 | C-3 (Pyridine) |

| ~65.0 | O-CH₂-COO |

| ~62.0 | O-CH₂-CH₃ |

| ~14.0 | O-CH₂-CH₃ |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Multidimensional NMR Techniques (e.g., COSY, NOESY)

To further confirm the structural assignments, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed.

A COSY experiment on this compound would show correlations between protons that are coupled to each other. libretexts.orglibretexts.org For example, a cross-peak would be observed between the signals of the methyl and methylene protons of the ethyl group, confirming their connectivity. libretexts.orglibretexts.org Cross-peaks would also be expected between the adjacent protons on the pyridine ring, helping to definitively assign their positions. libretexts.orglibretexts.org

A NOESY experiment reveals through-space interactions between protons that are in close proximity, regardless of whether they are directly bonded. slideshare.net This can be particularly useful in confirming the geometry and conformation of the molecule. For instance, a NOESY spectrum could show a correlation between the methylene protons of the acetate group and the proton at the 6-position of the pyridine ring, providing evidence for the spatial arrangement of these groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. amazonaws.com This allows for the determination of the elemental formula of this compound with high confidence. amazonaws.com The calculated mass for the protonated molecule [M+H]⁺ of C₉H₁₀ClNO₃ is 216.0371, and HRMS analysis should yield a value very close to this, confirming the elemental composition. amazonaws.combiorxiv.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. asianpubs.orgcurtin.edu.au This technique is invaluable for assessing the purity of a sample of this compound. The liquid chromatogram will indicate the presence of any impurities, while the mass spectrometer provides the molecular weight of the main component and any impurities present. asianpubs.orgcurtin.edu.au This dual detection provides a robust method for both the identification and purity assessment of the target compound. asianpubs.orgcurtin.edu.au

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared light, specific bonds within the molecular structure can be identified based on their unique vibration frequencies.

Infrared (IR) Spectroscopy

An IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its constituent parts. Key absorptions would include:

C=O Stretch: A strong absorption band, typically found in the range of 1735-1750 cm⁻¹, is indicative of the ester carbonyl group.

C-O Stretch: Bands corresponding to the C-O stretching of the ester and the ether linkage would be expected in the 1000-1300 cm⁻¹ region.

Aromatic C=C and C=N Stretches: The pyridinyl ring would exhibit several bands in the 1400-1600 cm⁻¹ region.

C-Cl Stretch: A band in the lower frequency region, typically around 600-800 cm⁻¹, would indicate the presence of the chloro-substituent on the pyridine ring.

Aliphatic C-H Stretches: Absorptions just below 3000 cm⁻¹ would correspond to the C-H bonds of the ethyl and acetate methylene groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. For this compound, the pyridine ring constitutes the primary chromophore. An absorption spectrum, typically measured in a solvent like ethanol (B145695) or methanol, would likely show absorption maxima (λmax) in the ultraviolet region, characteristic of π → π* transitions within the substituted pyridine system. The exact position and intensity of these absorptions would be influenced by the chloro and oxyacetate substituents.

X-ray Diffraction Studies

X-ray diffraction techniques are the definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid.

Powder X-ray Diffraction (PXRD) for Crystalline Polymorph Characterization

Powder X-ray diffraction is used to analyze a polycrystalline sample, providing a characteristic diffraction pattern or "fingerprint." This pattern is unique to a specific crystalline form. PXRD is instrumental in identifying different crystalline polymorphs of a substance, which can have distinct physical properties. A PXRD pattern for a crystalline sample of this compound would consist of a plot of diffraction intensity versus the diffraction angle (2θ). The peak positions and their relative intensities could be used for phase identification and for assessing the purity of a crystalline batch.

Chromatographic Techniques for Separation and Purity

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the determination of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity assessment. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector would be used for quantification, and the purity would be determined by the relative area of the main peak.

Gas Chromatography (GC): Given the compound's likely volatility, GC could also be employed for purity analysis, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The choice of column (e.g., a non-polar or medium-polarity column) and temperature program would be optimized to achieve good separation from any impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A robust reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for the quantitative analysis of this compound, allowing for the determination of its purity and the identification of any process-related impurities. While a specific, validated method for this exact molecule is not publicly available, a suitable method can be developed based on established methodologies for structurally related aromatic and heterocyclic esters. pensoft.netpensoft.netresearchgate.net

A typical HPLC system for the analysis of this compound would employ a C18 column, which is a common stationary phase for reverse-phase chromatography. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like a phosphate (B84403) buffer, with the pH adjusted to ensure the stability and optimal ionization state of the analyte. pensoft.netpensoft.netresearchgate.net Isocratic elution, where the mobile phase composition remains constant throughout the run, is often preferred for its simplicity and reproducibility. nih.gov Detection is commonly achieved using a UV/VIS detector, as the pyridine ring in the compound is expected to have a significant UV absorbance. pensoft.netpensoft.net

The development and validation of such a method would adhere to the International Council for Harmonisation (ICH) guidelines, ensuring its accuracy, precision, specificity, linearity, and robustness. pensoft.netpensoft.netresearchgate.net This process involves assessing the method's ability to separate the target compound from potential starting materials, byproducts, and degradation products.

Below is a hypothetical, yet representative, data table outlining the parameters for an HPLC method suitable for the analysis of this compound.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Value |

|---|---|

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV/VIS at 225 nm |

| Injection Volume | 20 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and indispensable tool for monitoring the progress of chemical reactions in real-time. libretexts.orgresearchgate.net In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the concomitant appearance of the desired product. libretexts.org This allows for the determination of the reaction's endpoint, preventing the formation of excessive byproducts due to prolonged reaction times or overheating.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, typically coated with silica (B1680970) gel which acts as the stationary phase. ukessays.com Alongside the reaction mixture, reference spots of the starting materials are also applied. The plate is then developed in a chamber containing an appropriate mobile phase, which is a solvent or a mixture of solvents. The choice of the mobile phase is crucial and is determined by the polarity of the compounds to be separated. For a compound like this compound, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate is a common choice.

As the mobile phase ascends the TLC plate via capillary action, the components of the spotted mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. youtube.com Generally, less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds have a stronger interaction with the silica gel and thus have lower Rf values. The progress of the reaction is visualized by observing the disappearance of the starting material spots and the emergence of a new spot corresponding to the product. libretexts.org Visualization can often be achieved under UV light, especially for aromatic compounds.

A representative TLC system for monitoring the synthesis of this compound is detailed in the table below.

Table 2: Representative TLC System for Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |

| Mobile Phase | Ethyl acetate/Hexane (e.g., 30:70 v/v) |

| Application | Capillary tubes for spotting starting materials and reaction mixture |

| Development | In a closed chamber until the solvent front is ~1 cm from the top |

| Visualization | UV light (254 nm) |

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties with a good balance between accuracy and computational cost.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. Conformational analysis further explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For a flexible molecule like ethyl 2-((4-chloropyridin-2-yl)oxy)acetate, which contains several rotatable bonds, multiple low-energy conformations may exist.

Detailed conformational analysis and geometry optimization for this compound would typically be performed using DFT methods. Such studies would reveal the preferred spatial orientation of the ethyl acetate (B1210297) group relative to the chloropyridine ring and how this might be influenced by intramolecular interactions. However, specific computational studies detailing these aspects for this compound were not found in the surveyed literature.

Molecular Descriptors and Chemoinformatic Analysis

Chemoinformatic analysis involves the use of computational methods to predict the physicochemical properties of molecules based on their structure. These molecular descriptors are crucial for understanding a compound's behavior in various chemical and biological systems.

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule that arises from polar atoms, primarily oxygen and nitrogen, and their attached hydrogens. It is a good predictor of a molecule's ability to permeate cell membranes.

Calculated Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water. The calculated LogP (often denoted as cLogP or AlogP) is a theoretical estimation of this property and is widely used to predict the lipophilicity of a molecule. A predicted LogP value for this compound is 1.84.

Hydrogen Bond Acceptor and Donor Counts

Hydrogen bond acceptors are typically electronegative atoms (like oxygen or nitrogen) with lone pairs of electrons, while hydrogen bond donors are hydrogen atoms bonded to electronegative atoms. These counts are important for predicting the potential for a molecule to form hydrogen bonds, which significantly influences its solubility and interactions with other molecules. For this compound, the predicted number of hydrogen bond acceptors is 4, and the number of hydrogen bond donors is 0.

| Molecular Descriptor | Predicted Value |

| Topological Polar Surface Area (TPSA) | 48.5 Ų |

| Calculated Partition Coefficient (LogP) | 1.84 |

| Hydrogen Bond Acceptor Count | 4 |

| Hydrogen Bond Donor Count | 0 |

Rotatable Bond Analysis

The concept of rotatable bonds is crucial in understanding the conformational flexibility of a molecule, which in turn influences its physical properties and biological activity. A rotatable bond is generally defined as any single non-ring bond, bonded to a non-hydrogen atom. Amide C-N bonds are typically excluded due to their high rotational barrier.

For this compound, the rotatable bonds are key to defining its three-dimensional shape. The primary rotatable bonds in the structure of this compound are:

The C-O bond between the pyridinyl ring and the acetate group.

The O-C bond of the acetate group.

The C-C bond of the acetate group.

The C-O bond of the ethyl ester.

The O-C bond of the ethyl group.

The C-C bond of the ethyl group.

Table 1: Rotatable Bonds in this compound

| Bond | Description | Potential Impact on Conformation |

| Pyridinyl-O | Connects the aromatic ring to the side chain | Determines the orientation of the acetate group relative to the pyridine (B92270) ring |

| O-CH2 | Part of the oxyacetate linker | Influences the positioning of the carbonyl group |

| H2C-C=O | Part of the acetate backbone | Affects the accessibility of the carbonyl oxygen for interactions |

| O-CH2 (ester) | Connects the acetate to the ethyl group | Determines the orientation of the ethyl group |

| H2C-CH3 | Within the ethyl group | Minor impact on the overall shape |

Intermolecular Interactions and Crystal Packing Studies (e.g., Hirshfeld Surface Analysis for related compounds)

While the crystal structure of this compound has not been reported, Hirshfeld surface analysis of related chloropyridine derivatives can provide a strong indication of the types of intermolecular interactions that would govern its crystal packing. Hirshfeld surface analysis is a powerful tool in crystal engineering to visualize and quantify intermolecular contacts.

Studies on similar molecules reveal that hydrogen bonds, halogen bonds, and π-π stacking interactions are often the dominant forces in the crystal lattice. For a molecule like this compound, the following interactions are anticipated:

C-H···O Hydrogen Bonds: The oxygen atoms of the ester group are likely to act as hydrogen bond acceptors, forming interactions with hydrogen atoms from neighboring molecules.

C-H···N Hydrogen Bonds: The nitrogen atom of the pyridine ring can also participate in hydrogen bonding.

Halogen Bonds: The chlorine atom on the pyridine ring can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen.

π-π Stacking: The electron-deficient pyridine ring can engage in π-π stacking interactions with adjacent rings.

Hirshfeld surface analysis of a related compound, 3-chloro-2-(2Z)-2-[1-(4 nitrophenyl)ethylidene]hydrazinyl, showed significant intermolecular interactions. nih.gov The analysis of another related structure, a dichloropyridin derivative, also highlighted the importance of various intermolecular contacts.

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Dichloropyridin Compound

| Interaction Type | Percentage Contribution (%) |

| H···H | 45.7 |

| Cl···H/H···Cl | 22.4 |

| C···H/H···C | 10.2 |

| N···H/H···N | 6.5 |

| O···H/H···O | 5.8 |

| C···C | 4.3 |

| Cl···C/C···Cl | 2.1 |

| N···C/C···N | 1.5 |

| Cl···N/N···Cl | 1.0 |

| O···C/C···O | 0.5 |

This data suggests that in the solid state, van der Waals forces (H···H contacts) and interactions involving the chlorine and hydrogen atoms are major contributors to the crystal packing.

Computational Mechanistic Elucidation of Synthetic Transformations

The synthesis of this compound can likely be achieved through a Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction would involve the nucleophilic substitution of a leaving group on an ethyl acetate precursor by the alkoxide of 4-chloro-2-hydroxypyridine. The reaction proceeds via an S_N2 mechanism. wikipedia.org

Computational chemistry offers powerful tools to elucidate the mechanism of such a reaction. DFT calculations can be used to model the reaction pathway, including the structures of the reactants, transition state, and products. Key parameters that can be computed include:

Activation Energy (Ea): This determines the reaction rate. A lower activation energy indicates a faster reaction.

Reaction Energy (ΔErxn): This indicates whether the reaction is exothermic or endothermic.

Geometries of Stationary Points: The bond lengths and angles of the reactants, transition state, and products can be precisely calculated.

Vibrational Frequencies: These calculations confirm the nature of the stationary points (reactants and products have all real frequencies, while the transition state has one imaginary frequency corresponding to the reaction coordinate).

A plausible reaction for the synthesis is the reaction between the sodium salt of 4-chloro-2-hydroxypyridine and ethyl bromoacetate.

Table 3: Hypothetical Computational Parameters for the S_N2 Reaction in the Synthesis of this compound

| Parameter | Description | Expected Outcome for a Favorable Reaction |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | Low to moderate |

| Reaction Energy (ΔErxn) | The difference in energy between products and reactants. | Negative (exothermic) |

| Transition State Geometry | The molecular structure at the highest point of the energy profile. | Shows partial bond formation between the oxygen nucleophile and the carbon of the ethyl acetate, and partial bond breaking of the carbon-bromine bond. |

| Charge Distribution | The distribution of electron density across the molecule. | Shows a buildup of negative charge on the attacking oxygen in the reactant and on the leaving bromide in the transition state. |

By performing these calculations, a detailed understanding of the reaction mechanism at the molecular level can be achieved, which can aid in optimizing reaction conditions.

Mechanistic Investigations of Chemical Transformations Involving Ethyl 2 4 Chloropyridin 2 Yl Oxy Acetate

Detailed Studies on Nucleophilic Aromatic Substitution Mechanisms

The primary reaction pathway for Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate is nucleophilic aromatic substitution (SNAr). This is not a single-step process and does not follow the classical SN1 or SN2 pathways due to the sp²-hybridized nature of the carbon atom bearing the chlorine. stackexchange.com Instead, it typically proceeds via a two-step addition-elimination mechanism.

The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the ortho (C2/C6) and para (C4) positions, which are consequently activated towards nucleophilic attack. stackexchange.comyoutube.com In the case of this compound, the chlorine atom is situated at the activated C4 position, making it a suitable leaving group for SNAr reactions.

The generally accepted mechanism involves the following steps:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom at the 4-position of the pyridine ring, which is bonded to the chlorine atom. This attack is facilitated by the electron-withdrawing nature of the pyridine nitrogen. stackexchange.comyoutube.com This leads to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. youtube.com

Stabilization of the Intermediate: The negative charge of the Meisenheimer intermediate is delocalized across the ring and, crucially, onto the electronegative nitrogen atom. This resonance stabilization is a key factor in lowering the activation energy of the reaction and is why attack at the C4 position is favored over the C3 or C5 positions. stackexchange.com

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, which is a good leaving group. This results in the formation of the substituted product.

Recent studies have suggested that the SNAr mechanism may exist on a continuum between a stepwise and a concerted process, depending on the specific reactants and conditions. nih.gov For some systems, particularly with highly reactive nucleophiles or specific substitution patterns, the bond formation and bond breaking steps may be more synchronized.

Furthermore, the nature of the nucleophile and the reaction conditions can influence the rate-determining step. For instance, in reactions of N-methylpyridinium compounds with piperidine, the rate-determining step was found to be the deprotonation of the addition intermediate. nih.gov

Exploration of Reaction Pathways in Carbenoid-Mediated Reactions

While nucleophilic aromatic substitution is the most common reaction pathway for halo-pyridines, the exploration of other synthetic methodologies is an active area of research. Carbenoid-mediated reactions represent a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds.

Although specific studies on carbenoid-mediated reactions involving this compound are not prevalent in the literature, the pyridine moiety itself can participate in such transformations. For example, the synthesis of substituted pyridines has been achieved through the rhodium-catalyzed reaction of pyridotriazoles, which serve as precursors to pyridyl carbenes. nih.gov These carbenes can then undergo N-H insertion reactions.

Another relevant example is the synthesis of 3-hydroxypyridines via a carbenoid-mediated N-O bond insertion. rsc.org This reaction proceeds through the formation of a dirhodium carbenoid from a δ-diazo oxime ether.

Identification and Characterization of Reactive Intermediates

The key reactive intermediate in the nucleophilic aromatic substitution of this compound is the Meisenheimer complex. This is a transient, anionic species that is not typically isolated but is central to the reaction mechanism. Its structure and stability are critical in determining the feasibility and rate of the reaction.

The resonance structures of the Meisenheimer intermediate formed from the attack of a nucleophile (Nu⁻) on this compound are depicted below. The ability to delocalize the negative charge onto the nitrogen atom is a significant stabilizing factor. stackexchange.comyoutube.com

In the context of carbenoid-mediated reactions, the reactive intermediate would be a pyridyl carbene. These are highly reactive species that can exist as singlets or triplets, with their reactivity being dependent on their spin state. The generation of such an intermediate from this compound would require significant chemical modification to introduce a suitable carbene precursor, such as a diazo group.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for elucidating reaction mechanisms and quantifying the factors that influence reaction rates. For the nucleophilic aromatic substitution of this compound, the rate of reaction would be dependent on several factors, including the concentration of the substrate and the nucleophile, the nature of the solvent, and the temperature.

The table below presents hypothetical conversion data for the reaction of 4-chloropyridine (B1293800) with various oxygen-based nucleophiles, illustrating the type of data that would be collected in a kinetic study. This data is based on general principles and findings from related systems. bath.ac.uk

| Nucleophile | Reaction Time (h) | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| Methanol | 24 | 100 | 75 |

| Ethanol (B145695) | 24 | 100 | 82 |

| Isopropanol | 24 | 100 | 65 |

| Phenol | 12 | 120 | 90 |

This table is illustrative and based on general reactivity trends for SNAr reactions of 4-chloropyridine.

Brønsted-type plots, which correlate the reaction rate constant with the pKa of the nucleophile, are often used to probe the transition state structure. nih.gov For SNAr reactions, the slope of the Brønsted plot (βnuc) can provide information about the degree of bond formation in the transition state.

Ethyl 2 4 Chloropyridin 2 Yl Oxy Acetate As a Chemical Building Block and Synthetic Intermediate

Utility in the Construction of Diverse Heterocyclic Scaffolds

The structure of ethyl 2-((4-chloropyridin-2-yl)oxy)acetate serves as a robust platform for the synthesis of various heterocyclic systems. The inherent reactivity of its functional groups can be harnessed to construct new rings or to be incorporated into larger, more complex scaffolds. For instance, the ester moiety can participate in cyclization reactions. One common strategy involves reacting the ester with hydrazine (B178648) hydrate (B1144303) to form the corresponding acetohydrazide. rdd.edu.iq This hydrazide is a key precursor that can then be cyclized with various electrophiles to form five- or six-membered heterocycles like 1,3,4-oxadiazoles, pyrazoles, or pyridazinones. rdd.edu.iqresearchgate.net

Furthermore, the pyridine (B92270) ring itself can be the foundation for building fused heterocyclic systems. The strategic placement of the chloro and oxyacetate groups allows for directed reactions and functionalizations that can precede or follow a cyclization step. The ability to introduce a variety of substituents onto the pyridine ring (as discussed in section 6.2.3) further expands the range of accessible heterocyclic scaffolds, making this compound a key starting material for creating libraries of novel compounds, particularly in medicinal chemistry. mdpi.comnih.gov

Derivatization Strategies and Functional Group Transformations

The chemical utility of this compound is largely defined by the selective transformations of its key functional groups: the ethyl ester and the chloro-substituted pyridine ring.

The ethyl ester group can be readily converted to its corresponding carboxylic acid, 2-((4-chloropyridin-2-yl)oxy)acetic acid, through hydrolysis. chemicalbook.com This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. Acid-catalyzed hydrolysis is also a viable method. The resulting carboxylic acid is itself a crucial intermediate, as the carboxyl group can be used in a variety of subsequent reactions, such as amide bond formations, that are not directly accessible from the parent ester.

| Reactant | Product | Transformation |

| This compound | 2-((4-chloropyridin-2-yl)oxy)acetic acid | Ester Hydrolysis |

The ester functionality of this compound allows for straightforward conversion into amides and other esters through amidation and transesterification, respectively.

Amidation: Direct reaction with a primary or secondary amine, often at elevated temperatures or with the aid of a catalyst, yields the corresponding N-substituted amide. This reaction is fundamental for introducing diverse side chains and is widely used in the synthesis of potential pharmaceuticals. researchgate.net Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents.

Transesterification: The ethyl group of the ester can be exchanged for other alkyl or aryl groups by reacting the compound with a different alcohol (e.g., methanol, isopropanol) in the presence of an acid or base catalyst. researchgate.netbiofueljournal.com This process, known as transesterification, is useful for modifying the steric and electronic properties of the ester group, which can influence the compound's solubility and reactivity. biofueljournal.com

| Reaction | Reagents | General Product |

| Amidation | Primary or Secondary Amine (R¹R²NH) | 2-((4-chloropyridin-2-yl)oxy)-N,N-R¹,R²-acetamide |

| Transesterification | Alcohol (R³OH) | Alkyl 2-((4-chloropyridin-2-yl)oxy)acetate |

The chlorine atom at the C4 position of the pyridine ring is a key site for chemical modification. As a halogen on an electron-deficient pyridine ring, it is susceptible to nucleophilic aromatic substitution (SNAr). iu.edu This allows for the displacement of the chloride ion by a wide variety of nucleophiles, providing a powerful method for introducing new functional groups and building molecular complexity.

Common nucleophiles used in these reactions include:

Amines: Reaction with primary or secondary amines can introduce substituted amino groups.

Alkoxides and Phenoxides: Using sodium or potassium salts of alcohols or phenols allows for the synthesis of the corresponding ethers.

Thiols: Thiolates can displace the chloride to form thioethers.

These transformations are pivotal for exploring the structure-activity relationships of derivatives in medicinal chemistry and for tailoring the properties of the molecule for materials science applications. mdpi.com The regioselectivity of these substitutions is generally high, making the 4-chloropyridine (B1293800) moiety a reliable handle for targeted derivatization. mdpi.comnih.gov

Application in Multi-Step Synthesis of Complex Organic Molecules

The versatility of this compound makes it a valuable intermediate in the synthesis of more elaborate molecular targets, including biologically active compounds. Its utility is demonstrated in synthetic sequences where both the ester and the chloro-substituent are sequentially or orthogonally functionalized.

For example, in the synthesis of novel kinase inhibitors or other targeted therapeutics, a common strategy involves first using the ester group as a handle for chain extension or amide coupling. In a subsequent step, the 4-chloro position can be subjected to a nucleophilic substitution or a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig coupling) to introduce a larger, often aromatic, substituent. This modular approach allows for the late-stage diversification of advanced intermediates, facilitating the rapid synthesis of a library of analogs for biological screening. The ability to perform selective transformations at two distinct points in the molecule underscores its importance as a building block in complex synthesis. nih.govresearchgate.net

Design of Analogs for Chemical Space Exploration

This compound is an ideal scaffold for the systematic exploration of chemical space, a key process in drug discovery and materials science. By leveraging the derivatization strategies outlined in section 6.2, chemists can generate large libraries of related analogs in a controlled and predictable manner.

A typical combinatorial approach might involve two or three diversification points:

Pyridine C4-Position: A variety of nucleophiles can be used to replace the chlorine atom, introducing a wide range of functional groups that can modulate biological activity and physicochemical properties. mdpi.com

Ester/Amide Group: The initial ester can be converted into a library of amides by reacting the corresponding carboxylic acid with a panel of diverse amines. researchgate.net

Ester Alkyl Group: Transesterification can be used to introduce different ester groups to fine-tune properties like metabolic stability. researchgate.net

This systematic modification allows for the exploration of how different substituents impact a molecule's properties, such as receptor binding affinity, solubility, or electronic characteristics. The reliable and high-yielding nature of these transformations makes the starting compound an efficient and cost-effective tool for generating molecular diversity.

| Diversification Point | Chemical Transformation | Example Reagents/Conditions | Resulting Functionality |

| Pyridine C4-Position | Nucleophilic Aromatic Substitution | Anilines, Alkylamines, Thiols | Substituted Aminopyridines, Thioethers |

| Acetate (B1210297) Group | Hydrolysis then Amidation | NaOH; then R¹R²NH, Coupling Agent | Varied Amide Derivatives |

| Acetate Group | Transesterification | R³OH, Acid/Base Catalyst | Varied Ester Derivatives |

Future Research Directions and Advanced Perspectives

Development of Sustainable and Environmentally Benign Synthetic Methods

The chemical industry's increasing focus on green chemistry is steering research away from traditional synthetic methods that often rely on harsh conditions and hazardous reagents. rsc.org For compounds like Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate, future efforts will concentrate on creating environmentally benign synthesis protocols. thieme-connect.comnih.gov This involves the use of safer solvents, renewable starting materials, and catalytic processes that minimize waste. rsc.orgresearchgate.net

Key areas of development include:

Photocatalysis: Visible-light-mediated photocatalysis has emerged as a powerful, environmentally friendly tool for organic synthesis. acs.orgkaist.ac.kr This method can facilitate the functionalization of pyridine (B92270) scaffolds under mild, transition-metal-free conditions, offering a sustainable alternative to traditional approaches. acs.orgkaist.ac.krchemeurope.com For instance, photochemical methods can be used to introduce various functional groups into pyridines and alkenes, highlighting its potential for creating complex molecules with greater efficiency. chemeurope.comresearchgate.net

Biocatalysis: The use of whole-cell biocatalysts and enzymes offers a highly selective and sustainable route to pyridine derivatives. rsc.org Recombinant microbial cells can be engineered to perform specific chemical transformations, providing a simpler alternative to multi-step organic syntheses. rsc.org

Flow Chemistry: Continuous flow synthesis provides significant advantages over traditional batch processing, including enhanced safety, better process control, and reduced energy consumption. sci-hub.seacs.org This technology is well-suited for the synthesis of heterocyclic compounds like pyridines and can be integrated with microwave assistance to improve reaction efficiency. sci-hub.seinterchim.fr

Polymer-Supported Reagents: The use of polymer-supported reagents, which can be easily recovered and reused, aligns with the principles of green chemistry. thieme-connect.com These reagents can be employed in the synthesis of various heteroaromatics, simplifying purification processes and reducing chemical waste. thieme-connect.com

| Approach | Traditional Methods | Sustainable/Future Methods | Key Advantages of Sustainable Methods |

|---|---|---|---|

| Catalysis | Often relies on stoichiometric heavy metal reagents. | Photocatalysis, Biocatalysis, Heterogeneous Catalysis. rsc.orgacs.orgrsc.org | Reduced waste, mild conditions, high selectivity, reusability of catalysts. |

| Reaction Conditions | High temperatures, harsh pH, hazardous solvents. | Ambient temperature, neutral pH, green solvents (e.g., water, biodegradable eutectic mixtures). nih.govkaist.ac.kr | Increased safety, lower energy consumption, reduced environmental impact. |

| Process Technology | Batch processing. | Continuous flow chemistry, microwave-assisted synthesis. sci-hub.seinterchim.fracs.org | Better scalability, improved process control, higher reproducibility, reduced reaction times. |

| Starting Materials | Often petroleum-derived. | Focus on renewable feedstocks and atom economy. | Reduced reliance on fossil fuels, alignment with circular economy principles. |

Exploration of Novel Reactivity and Transformation Pathways

Beyond its synthesis, the scaffold of this compound presents numerous opportunities for novel chemical transformations. The pyridine ring, while electron-poor, can be activated for various functionalizations. rsc.org Future research will likely focus on leveraging the existing chloro- and ether substituents to explore new reaction pathways.

C-H Functionalization: Direct C-H functionalization is a powerful strategy for modifying complex molecules without the need for pre-functionalized starting materials. rsc.org While challenging, methods for the meta-selective functionalization of pyridines are being developed, which could allow for the introduction of new substituents onto the pyridine core of the title compound. nih.govnih.gov The 2-pyridyloxy group itself can act as a directing group for ortho C-H functionalization, which can then be removed or transformed, opening up pathways to diverse 1,2-disubstituted aromatic compounds. acs.orgacs.org

Cross-Coupling Reactions: The chloro-substituent on the pyridine ring is a prime handle for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, for example, can be used to couple pyridylboronic acids with heteroaryl halides or to couple aryl 2-pyridyl ethers with organozinc reagents, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. acs.orgdntb.gov.ua Novel reagents like (2-pyridyl)allyldimethylsilanes are also being explored for palladium-catalyzed cross-coupling. researchgate.net

Ring Transformations: The pyridine ring itself can undergo transformation reactions when treated with specific nucleophiles, leading to the formation of different heterocyclic or carbocyclic structures. clockss.orgwur.nl Research into the reaction of pyridine derivatives with C-nucleophiles or the transformation of pyrimidines into pyridines demonstrates the potential for rearranging the core scaffold to access novel molecular frameworks. clockss.orgacs.org More complex transformations, such as oxidative ring transformations or ring-opening mediated by metal complexes, further expand the synthetic possibilities. mdpi.comnih.gov

| Transformation Type | Description | Potential Application | Relevant Research Areas |

|---|---|---|---|

| C-H Functionalization | Directly converting a C-H bond on the pyridine ring to a new functional group. | Introduce alkyl, aryl, or other groups at new positions to modify biological or material properties. nih.govnih.gov | Photoredox catalysis, transition-metal catalysis. nih.gov |

| Cross-Coupling | Replacing the chlorine atom with various organic fragments using a metal catalyst. | Synthesize biaryl compounds or introduce complex side chains. acs.orgresearchgate.net | Suzuki-Miyaura coupling, nickel-catalyzed couplings. acs.org |

| Ether Bond Cleavage/Functionalization | Selectively cleaving the C-O ether bond to introduce a new group. | Allows for the removal of the directing ether group after a C-H functionalization step, or replacement with other functionalities like a boryl group. acs.orgacs.org | Rhodium-catalyzed borylation. acs.org |

| Ring Transformation | Rearranging the pyridine ring into a different heterocyclic or carbocyclic system. | Access completely new molecular scaffolds from a common intermediate. clockss.orgmdpi.com | Nucleophilic ring-opening/closing reactions. clockss.orgwur.nl |

Integration with Automation and High-Throughput Synthesis Methodologies

The demand for large libraries of compounds for screening in drug discovery and materials science has driven the development of automated synthesis platforms. nih.govresearchgate.net These technologies are set to revolutionize the exploration of derivatives based on the this compound scaffold.

Automated synthesizers can perform a wide range of chemical reactions with minimal human intervention, enabling the rapid production of numerous analogs. sigmaaldrich.comsynthiaonline.com These systems often use pre-filled reagent cartridges and can be programmed to execute multi-step synthetic sequences. sigmaaldrich.com The integration of flow chemistry with automated platforms further enhances efficiency, allowing for continuous production and real-time optimization of reaction conditions. interchim.frnih.govthieme-connect.de This approach is particularly valuable for creating libraries of N-heterocycles for biological evaluation. researchgate.net The combination of automated synthesis with robotic screening platforms creates a closed-loop system where compounds are synthesized, purified, analyzed, and tested in a fully automated fashion, dramatically accelerating discovery cycles. nih.gov

| Technology | Key Features | Impact on Research |

|---|---|---|

| Automated Synthesizers | Robotic liquid handlers, parallel reaction blocks, automated purification. nih.gov | Increases throughput, improves reproducibility, reduces manual labor. synthiaonline.com |

| Flow Chemistry | Continuous processing in microreactors, precise control over temperature and pressure. sci-hub.seacs.org | Enhances safety for hazardous reactions, allows for rapid optimization, facilitates scaling up. acs.orgthieme-connect.de |

| High-Throughput Screening | Miniaturized assays, robotic plate handling, rapid data acquisition. | Enables the testing of thousands of compounds quickly, identifying active molecules from large libraries. |

| Integrated Platforms | Combination of synthesis, purification, analysis, and screening in a closed loop. nih.gov | Accelerates the entire discovery pipeline from molecular design to lead identification. |

Advanced Theoretical and Computational Predictions for Compound Design and Synthesis

In silico methods are becoming indispensable tools in modern chemical research, allowing scientists to design molecules and predict their properties before committing to laboratory synthesis. auctoresonline.org For a scaffold like this compound, computational chemistry can guide the development of new derivatives with desired functionalities.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.comchemrevlett.com By analyzing a set of known pyridine derivatives, a QSAR model can be built to predict the activity of newly designed analogs, helping to prioritize which compounds to synthesize. nih.govwjpsonline.com

Molecular Docking and Dynamics: These techniques simulate the interaction between a molecule and a biological target, such as a protein or enzyme. nih.govtandfonline.com Molecular docking can predict the preferred binding mode of a ligand, while molecular dynamics simulations provide insights into the stability of the ligand-protein complex over time. nih.govmdpi.com These methods are crucial for designing targeted inhibitors and understanding their mechanism of action. researchgate.net

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure and reactivity of molecules. nih.gov This can help in predicting the most likely sites for reaction on the this compound molecule, elucidating reaction mechanisms, and designing more efficient synthetic pathways.

The synergy between retrosynthesis software, which can propose viable synthetic routes, and automated synthesis platforms represents a powerful combination for accelerating chemical innovation. synthiaonline.com

| Computational Method | Primary Function | Application to Pyridine Derivatives |

|---|---|---|

| QSAR | Predicts biological activity based on chemical structure. chemrevlett.com | Design of new pyridine derivatives with enhanced therapeutic or material properties. chemrevlett.comnih.govwjpsonline.com |

| Molecular Docking | Predicts the binding orientation of a molecule to a target. nih.gov | Identify potential biological targets and design molecules with high binding affinity. tandfonline.comnih.gov |

| Molecular Dynamics (MD) | Simulates the movement and interaction of atoms and molecules. | Assess the stability of ligand-protein complexes and understand binding mechanisms. nih.govmdpi.com |

| DFT Calculations | Analyzes electronic structure and predicts chemical reactivity. nih.gov | Elucidate reaction mechanisms and guide the development of novel synthetic transformations. |

| ADME Prediction | Predicts the Absorption, Distribution, Metabolism, and Excretion properties of a drug candidate. auctoresonline.orgtandfonline.com | Evaluate the drug-likeness of designed compounds early in the discovery process. |

Q & A

Q. What are the established synthetic routes for Ethyl 2-((4-chloropyridin-2-yl)oxy)acetate, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution, where the oxygen atom of 4-chloropyridin-2-ol attacks the α-carbon of ethyl chloroacetate. Key parameters include:

- Catalyst/base selection : Potassium carbonate (K₂CO₃) in acetone is commonly used to deprotonate the hydroxyl group and drive the reaction .

- Temperature : Reflux conditions (~60–80°C) ensure sufficient activation energy for substitution .

- Purification : Column chromatography or recrystallization from ethyl acetate/hexanes yields high-purity product .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

- NMR spectroscopy : ¹H and ¹³C NMR are used to confirm substitution patterns. For example, the acetate methylene group (CH₂COO) typically resonates at δ ~4.6 ppm (¹H) and δ ~65–70 ppm (¹³C), while pyridinyl protons appear as distinct aromatic signals .

- X-ray crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions (e.g., C–H⋯O hydrogen bonds and π-π stacking in crystal packing) .

Q. What are common side reactions during synthesis, and how are they mitigated?

- Ester hydrolysis : Moisture-sensitive conditions may hydrolyze the ethyl ester. Use anhydrous solvents and molecular sieves to suppress this .

- Incomplete substitution : Excess ethyl chloroacetate (1.2–1.5 eq.) ensures complete conversion of the pyridinyl hydroxyl group .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental spectral data?

Discrepancies between observed and calculated NMR shifts may arise from solvent effects or tautomerism. For example:

- Solvent modeling : Use implicit solvent models (e.g., PCM for acetone) to refine theoretical shifts .

- Tautomeric analysis : Compare energy barriers for keto-enol tautomers using Gaussian or ORCA software to identify dominant conformers .

Q. What strategies optimize crystallization for X-ray studies when the compound resists forming quality crystals?

- Solvent screening : Test binary mixtures (e.g., ethyl acetate/hexanes, DCM/pentane) to modulate solubility and nucleation rates .

- Additives : Introduce trace co-solvents (e.g., DMSO) or templating agents to stabilize specific packing motifs .

Q. How do steric and electronic effects of the 4-chloro substituent influence reactivity in downstream functionalization?

- Electronic effects : The electron-withdrawing chlorine atom activates the pyridine ring for electrophilic substitution at the 3- and 5-positions.

- Steric hindrance : The 4-chloro group may impede nucleophilic attack at adjacent positions, necessitating harsher conditions (e.g., Pd-catalyzed cross-coupling) .

Methodological Challenges and Solutions

Q. How should researchers address low yields in nucleophilic substitution reactions?

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C) to minimize side-product formation .

- Phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) to enhance interfacial reactivity in biphasic systems .

Q. What analytical workflows validate purity for pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.